![molecular formula C13H18ClNO2 B2552868 5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 2197053-36-2](/img/structure/B2552868.png)
5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds, which are characterized by a unique molecular structure where two rings are connected through a single atom. This compound features a benzofuran ring fused to a piperidine ring, with a methoxy group attached to the benzofuran moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Spirocyclization: The benzofuran intermediate is then subjected to spirocyclization with a piperidine derivative under acidic or basic conditions to form the spiro compound.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using methylating agents such as methyl iodide.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2H-spiro[1-benzofuran-3,4’-piperidine] derivatives.
Reduction: Formation of dihydrobenzofuran-piperidine derivatives.
Substitution: Formation of halogenated benzofuran-piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine]: The free base form without the hydrochloride salt.
2H-spiro[1-benzofuran-3,4’-piperidine]: Lacks the methoxy group, which may alter its chemical and biological properties.
5-Hydroxy-2H-spiro[1-benzofuran-3,4’-piperidine]: The hydroxyl analog of the compound.
Uniqueness
5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The spiro structure also imparts distinct stereochemical properties that can affect its interaction with biological targets.
Eigenschaften
IUPAC Name |
5-methoxyspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-10-2-3-12-11(8-10)13(9-16-12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMGDITVBECGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC23CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)
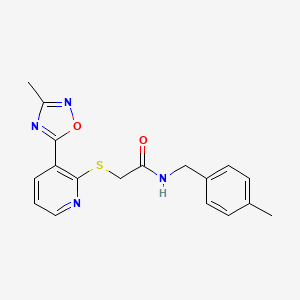
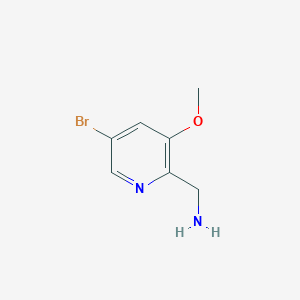
![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)
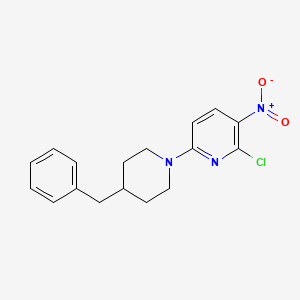
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2552792.png)
![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)
![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)
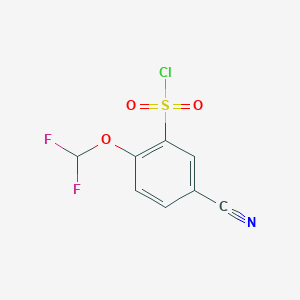
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)
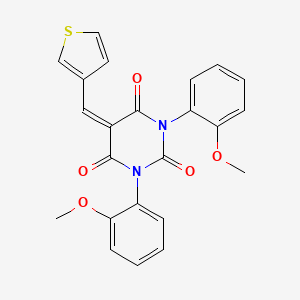
![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
